molecular formula C14H13FN6OS B5313860 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5313860
M. Wt: 332.36 g/mol
InChI Key: HJPDRORXKUZWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-fluorophenyl group at position 1, a methyl group at position 5, and a carboxamide linker at position 4 connected to a 5-ethyl-1,3,4-thiadiazole moiety. This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and metabolic modulation properties . Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling, as seen in analogous compounds .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6OS/c1-3-11-17-19-14(23-11)16-13(22)12-8(2)21(20-18-12)10-7-5-4-6-9(10)15/h4-7H,3H2,1-2H3,(H,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPDRORXKUZWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions incorporating microwave-assisted techniques. The structural characterization is performed using various spectroscopic methods such as 1H^{1}H NMR, 13C^{13}C NMR, mass spectrometry (MS), and infrared spectroscopy (IR). For instance, the compound's molecular weight and structure can be analyzed through its MS data which indicates the presence of specific fragments corresponding to its functional groups.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazole and triazole exhibit promising anticancer properties. For example, studies have shown that certain 1,3,4-thiadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. In one study, compounds were evaluated for their inhibitory concentrations (IC50) against HCT-116 and MCF-7 cell lines with values reported as low as 0.5 µM for some derivatives .

Table 1: Cytotoxicity of Thiadiazole Derivatives

CompoundIC50 (µM) against HCT-116IC50 (µM) against MCF-7
Compound A20.8 ± 2.110.8 ± 1.5
Compound B15.5 ± 1.80.5 ± 0.2
Compound C22.6 ± 2.213.9 ± 2.1

Antifungal Activity

The antifungal activity of this compound has also been investigated. A study evaluated various triazole derivatives containing thiadiazole moieties against fungal pathogens like Corynespora cassiicola and Pseudomonas syringae. Some derivatives showed good fungicidal activity, indicating their potential use in agricultural applications .

Table 2: Antifungal Activity of Thiadiazole Derivatives

CompoundFungal PathogenActivity Level
Compound XCorynespora cassiicolaModerate
Compound YPseudomonas syringaeGood
Compound ZPseudoperonospora cubensisExcellent

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of electron-withdrawing groups like fluorine has been shown to enhance antimicrobial activities significantly .

Figure 1: Molecular Structure of the Compound

Molecular Structure

Case Studies

Several case studies have highlighted the efficacy of thiadiazole and triazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study reported that a series of synthesized triazoles exhibited remarkable cytotoxicity against breast cancer cells with a notable mechanism involving apoptosis induction.
  • Case Study on Antifungal Applications : Another investigation focused on agricultural applications where certain thiadiazole derivatives effectively controlled fungal diseases in crops, thereby reducing reliance on conventional fungicides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with related derivatives. Below is a detailed analysis of key analogs and their properties:

Structural Analogues with Modified Substituents

Compound Name Key Structural Differences Biological Activity/Properties Reference
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) Quinoline substituent instead of thiadiazole Inhibits Wnt/β-catenin pathway; improves glucose/lipid metabolism (IC₅₀ = 0.8 μM)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidinone core replaces triazole; 4-fluorophenyl vs. 2-fluorophenyl Anticancer activity (GI₅₀ = 1.2 μM against MCF-7 cells)
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Cyclopropyl and methoxyphenyl substituents Anticancer (IC₅₀ = 0.5 μM); improved solubility due to methoxy group
4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (4) Sulfonic acid group addition Broad-spectrum antimicrobial (MIC = 4 μg/mL vs. Listeria and E. coli)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide Pentane amide replaces triazole-carboxamide Anti-epileptic (prevents isoniazid-induced seizures); poor water solubility

Key Observations

Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound enhances target binding via hydrophobic interactions and electron-withdrawing effects, as seen in its superior metabolic modulation compared to 4-fluorophenyl analogs . Thiadiazole vs. Quinoline: The 5-ethyl-1,3,4-thiadiazole moiety improves metabolic stability over quinoline-based derivatives, which are prone to oxidative degradation .

Impact of Solubility-Enhancing Groups :

  • Sulfonic acid (in compound 4 ) or methoxy groups (in compound I ) enhance aqueous solubility but may reduce membrane permeability . The target compound lacks such groups, suggesting a trade-off between bioavailability and solubility.

Antimicrobial vs. Anticancer Profiles :

  • Thiadiazole-linked triazoles (e.g., compound 4 ) show stronger antimicrobial activity due to sulfonic acid’s polar interactions with bacterial enzymes . In contrast, cyclopropyl or methyl substituents (e.g., compound I ) favor anticancer activity by promoting DNA intercalation .

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm), triazole (δ 8.1–8.3 ppm), and thiadiazole (δ 2.5–3.0 ppm for ethyl group) moieties .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and triazole/thiadiazole ring vibrations (1450–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .
    Advanced
    For tautomeric or conformational ambiguities (e.g., thiadiazole-thione tautomerism), use variable-temperature NMR or DFT computational modeling to predict and match spectral data .

What in vitro biological activities are reported for structurally analogous compounds?

Basic
Analogous 1,2,3-triazole-thiadiazole hybrids exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli via membrane disruption .
  • Anticancer potential : IC₅₀ of 10–20 µM against MCF-7 and A549 cells by inhibiting tubulin polymerization or topoisomerase II .
    Advanced
    Mechanistic studies (e.g., molecular docking) suggest fluorophenyl and thiadiazole groups enhance target binding (e.g., EGFR kinase, PDB ID: 1M17) through π-π stacking and hydrogen bonding .

How do substituent variations on the triazole and thiadiazole rings affect bioactivity?

Q. Advanced

  • Electron-withdrawing groups (e.g., -F on phenyl): Increase metabolic stability and target affinity (e.g., 2-fluorophenyl derivatives show 2x higher potency than unsubstituted analogs) .
  • Alkyl chains on thiadiazole (e.g., ethyl vs. propyl): Longer chains reduce solubility but improve logP (optimal logP ~3.5 for blood-brain barrier penetration) .
  • Methyl group at triazole C5 : Enhances steric shielding, reducing off-target interactions .

What strategies address low solubility in aqueous buffers during in vitro assays?

Q. Advanced

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Pro-drug approaches : Introduce phosphate or PEGylated groups at the carboxamide nitrogen for pH-dependent release .

How can reaction scalability challenges (e.g., column chromatography) be mitigated in large-scale synthesis?

Q. Advanced

  • Switch to solvent-free mechanochemical synthesis : Ball milling reduces solvent waste and improves atom economy .
  • Continuous-flow systems : Enhance reproducibility for azide formation and CuAAC steps, reducing hazardous intermediate handling .

What computational tools predict metabolic stability and toxicity profiles?

Q. Advanced

  • ADMET Prediction : Use SwissADME or pkCSM to estimate CYP450 inhibition, hepatotoxicity, and plasma protein binding .
  • MD Simulations : Assess binding kinetics with targets (e.g., 100-ns simulations in GROMACS) to prioritize stable interactions .

How are regiochemical outcomes controlled during triazole ring formation?

Q. Advanced

  • Catalyst selection : Cu(I) catalysts favor 1,4-regioisomers, while Ru(II) catalysts yield 1,5-regioisomers. For the target 1,4-triazole, use CuSO₄/sodium ascorbate .
  • Microwave-assisted synthesis : Reduces reaction time (10–15 mins) and minimizes side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.